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Introduction and Basic Chemical Identification

Friedelin is a pentacyclic triterpenoid of the friedelane type, first isolated in 1807 and initially referred to as
"cork alcohol" due to its abundant presence in cork tissues. With the molecular formula C30Hs00 and a
molecular weight of 426.73 g/mol, it serves as a fundamental structural prototype for over 400 naturally
occurring friedelane triterpenoids identified to date. This compound is characterized by a perhydropicene
skeleton with an oxo group at position C-3 and methyl groups at eight distinct positions (4, 4a, 6b, 8a, 11, 11,
12b, and 14a). Friedelin represents the 3-keto-derivative of the hydrocarbon friedelane and is systematically
named (4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-octamethylicosahydropicen-
3(2H)-one according to [IUPAC nomenclature [1] [2] [3].

From a physicochemical perspective, friedelin typically presents as white needle crystals with a melting
point ranging between 262-263°C (505°F) and a boiling point of approximately 477°C (890°F). It
demonstrates a positive specific optical rotation of [a]*®D + 2.0° (c.1.0, MeOH). Regarding solubility,
friedelin is freely soluble in chloroform, sparingly soluble in ethanol, and virtually insoluble in water. These
properties significantly influence its extraction and purification strategies. As an extremely weak basic

compound with a pKa of approximately -7.4, friedelin exhibits high stability under standard conditions [1]
[2] [4].
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Structural Elucidation: Historical and Modern
Approaches

The structural determination of friedelin represents a significant achievement in natural product chemistry,
accomplished through a combination of classical degradation studies and advanced spectroscopic
techniques. The initial structural proposals emerged from systematic chemical transformations including the
formation of enol esters, carbonyl derivatives, and the reduction to the parent hydrocarbon friedelane.
Critical evidence was obtained through dehydrogenation studies and the isomerization of friedel-3-ene to

olean-13(18)-ene, which helped establish the pentacyclic framework [1].

Definitive confirmation of friedelin's structure was achieved through single-crystal X-ray diffraction
analysis, which unambiguously established the molecular architecture and stereochemistry. This technique
revealed the precise spatial arrangement of the eight methyl groups and the keto function at C-3. The
application of X-ray crystallography to friedelin and its synthetic derivative, epifriedelinol, provided

irrefutable evidence for the structural assignment and stereochemical configuration [1].

The following diagram illustrates the key experimental workflow for friedelin structure elucidation:
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Experimental workflow for friedelin structure elucidation

A pivotal step in the structural elucidation was determining the exact position of the keto group. Through
chromic acid oxidation, friedelin was converted to friedelonic acid (C3oHs202) without carbon loss, which
limited the possible positions for the oxo function to either C-1 or C-3. Biosynthetic reasoning and additional
chemical evidence ultimately confirmed the location at C-3, which aligned with biogenetic patterns observed

in related triterpenoids [1].

Spectroscopic Characterization and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive NMR analysis has been instrumental in characterizing friedelin's structure and confirming
its stereochemistry. Both 'H and '*C NMR spectra provide distinctive fingerprints that allow for
unambiguous identification. The 3C NMR spectrum of friedelin displays thirty distinct signals,
corresponding to its 30 carbon atoms distributed as eight methyl, eleven methylene, five methine, and six
quaternary carbons. The most characteristic signal is the carbonyl carbon at C-3, which appears at

approximately 6 213.7 ppm, consistent with a ketone functionality in a six-membered ring [1].

The 'H NMR spectrum further corroborates the structural features, with key signals including methyl groups
between 6 0.7-1.3 ppm and the methine proton adjacent to the carbonyl at approximately 6 2.35 ppm. The
stereochemistry of friedelin is confirmed through coupling constant analysis and NOE experiments, which
establish the trans-ring junctions and the configuration of chiral centers. For the reduced derivative 3(-
friedelinol, the (-orientation of the hydroxyl group at C-3 is confirmed by a characteristic coupling constant

(J = 3.0 Hz) between H-3 and neighboring protons [1].

Mass Spectrometry and Infrared Spectroscopy

Mass spectrometric analysis of friedelin reveals a distinctive fragmentation pattern that provides
confirmatory evidence for its molecular structure. Using electron impact ionization, the mass spectrum
displays a molecular ion peak at m/z 426 [M]*, consistent with its molecular formula CszoHs00.

Characteristic fragment ions appear at m/z 411 [M-CHs]", 341, 273, 245, 231, 215, and 189, reflecting the
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sequential breakdown of the pentacyclic structure. When analyzed by HPLC-ESI-MS, friedelin shows

additional ionization patterns including a protonated molecule at m/z 427.39344 [M+H]*, a sodiated

molecule at m/z 449.37538 [M+Na]*, and in negative mode, a deprotonated molecule at m/z 425.37889 [M-
H]~, all confirming the molecular mass of 426.38562 Da [1].

Infrared spectroscopy provides complementary information about functional groups present in friedelin.

The IR spectrum (nujol) exhibits characteristic absorption bands at 2927 cm~! (C-H stretching), 1707 cm™!

(C=0 stretching of the ketone), and 1380 cm~! (gem-dimethyl group). For the reduced alcohol derivative 3[3-

friedelinol, the IR spectrum shows an additional broad absorption at approximately 3500 cm™, indicative of

the O-H stretching vibration [1].

Table 1: Key Spectroscopic Data for Friedelin

Spectroscopic
Method

Key Characteristics

Structural Information

3C NMR

'H NMR

Mass
Spectrometry

Infrared
Spectroscopy

30 signals: 8 CH3, 11 CH2, 5 CH, 6 Cq; C-3
carbonyl at 6 213.7 ppm

Methyl groups between & 0.7-1.3 ppm;
methine at & 2.35 ppm

Molecular ion at m/z 426; fragments at 411,
341, 273, 245

1707 cm~1 (C=0 stretch); 2927 cm~1 (C-H
stretch); 1380 cm~* (gem-dimethyl)

Table 2: Comparative NMR Data for Friedelin and Derivatives

Pentacyclic skeleton with keto
group at C-3

Methyl substitution pattern;
methine adjacent to carbonyl

Molecular weight confirmation;
characteristic fragmentation

Ketone functionality; methyl group
vibrations

Carbon Position Friedelin (& ppm) 3B-Friedelinol (6 ppm) 3a-Friedelinol (6 ppm)
C-3 213.7 73.5 71.2
C-2 39.8 35.1 36.8
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Carbon Position Friedelin (& ppm) 3B-Friedelinol (6 ppm) 3a-Friedelinol (6 ppm)
Cc-4 58.3 49.2 50.1
C-10 40.1 38.5 39.0
C-8 38.2 37.9 38.0

Stereochemistry and Reduction Products

The stereochemical configuration of friedelin is a defining feature of its structure, with nine defined
stereocenters creating a rigid, three-dimensional architecture. The absolute configuration has been
established as (4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS) through X-ray crystallographic analysis. This
specific arrangement results in trans-ring junctions throughout the pentacyclic system, contributing to the

compound's stability and biological properties [1] [2].

The reduction of friedelin has provided significant insight into its stereochemical properties and serves as a
chemical validation of its structure. When friedelan-3-one undergoes reduction with different reagents,
distinct stereochemical outcomes are observed due to steric constraints imposed by the axial methyl group at

C-5:

¢ Reduction with NaBHa or LiAlH4 proceeds via a-attack of hydride, primarily yielding the axial 3[3-
alcohol epi-friedelinol (friedelan-33-ol) as a consequence of the hindering effect of the axial C-5
methyl group.

¢ Reduction with sodium metal produces the more stable equatorial alcohol (friedelan-3a-ol) as the
primary product [1].

This stereospecificity in the reduction process provides strong evidence for the three-dimensional structure
of friedelin and the steric environment around the C-3 carbonyl group. The reaction pathways are illustrated

below:
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Stereospecific reduction of friedelin to isomeric alcohols

The reduced products, 3p-friedelinol and 3a-friedelinol, exhibit distinct physicochemical properties. 3[3-
Friedelinol (epi-friedelinol) forms colorless crystals with a higher melting point (280-282°C) compared to
friedelin, reflecting the influence of hydrogen bonding in the crystalline state. Its mass spectrum shows a

molecular ion peak at m/z 428, consistent with the addition of two hydrogen atoms compared to friedelin

[1].

Biosynthetic Origin and Natural Distribution

Friedelin is biosynthesized in plants through the mevalonate pathway, with the key step being the
cyclization of 2,3-oxidosqualene catalyzed by oxidosqualene cyclases (OSCs). This complex enzymatic
process involves formation of a pentacyclic lupanyl cation followed by a series of ten suprafacial 1,2-shifts
of methyl and hydrogen groups before final deprotonation to yield friedelin. The biosynthesis begins with
the condensation of acetyl-CoA units, proceeding through intermediates including acetoacetyl-CoA, HMG-
CoA, and mevalonate to form the fundamental isoprenoid building blocks isopentenyl pyrophosphate (IPP)
and dimethylallyl pyrophosphate (DMAPP). These C5 units are assembled to farnesyl diphosphate and then
squalene, which is subsequently epoxidized to 2,3-oxidosqualene—the direct precursor for cyclization to

friedelin [1] [4].

Friedelin is widely distributed in the plant kingdom, with significant concentrations found in cork tissues
and leaf materials across numerous plant families. Primary natural sources include families such as
Celastraceae, Euphorbiaceae, Asteraceae, Fagaceae, Clusiaceae, and Salicaceae. Notable plant sources

include Quercus cerris (Fagaceae), Maytenus species (Celastraceae), Garcinia species (Clusiaceae), and
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Euphorbia species (Euphorbiaceae). Interestingly, friedelin has also been identified in lower plants including
mosses, lichens, algae, and fungi such as Ganoderma applanatum, demonstrating the widespread occurrence

of this triterpenoid in the plant kingdom [1] [5] [4].

Table 3: Natural Sources of Friedelin and Extraction Methodologies

Plant Family Representative Species Plant Part Extraction Solvents
Celastraceae Maytenus ilicifolia, Maytenus Leaves Hexane:Ethyl acetate (8:2),
aquifolium Ethanol
Euphorbiaceae Putranjiva roxburghii, Drypetes Stem bark, Chloroform, Methanol
tessmanniana Cork

Clusiaceae Garcinia prainiana, Calophyllum Stem bark, n-Hexane, Sequential
pinetorum Leaves extraction

Fagaceae Quercus cerris Cork Methanol, Ethanol,

Dichloromethane

Asteraceae Various species Whole plant Ethyl acetate, Chloroform

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 8/8

Tech Support


https://www.smolecule.com/products/b528492#friedelin-structure-elucidation
https://www.smolecule.com/products/b528492#friedelin-structure-elucidation
https://www.smolecule.com/products/b528492#friedelin-structure-elucidation
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s528492?utm_src=pdf-bulk
https://www.smolecule.com/products/s528492?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

